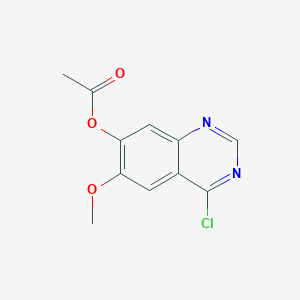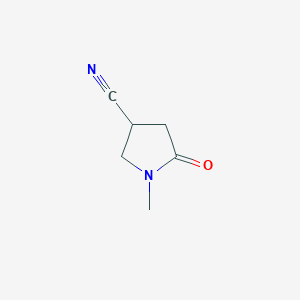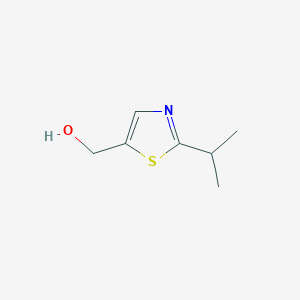
(2-イソプロピルチアゾール-5-イル)メタノール
概要
説明
(2-Isopropylthiazol-5-yl)methanol is a chemical compound with the molecular formula C7H11NOS It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
科学的研究の応用
(2-Isopropylthiazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylthiazol-5-yl)methanol typically involves the reaction of 2-isopropylthiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the thiazole to the formaldehyde, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .
Industrial Production Methods
In an industrial setting, the production of (2-Isopropylthiazol-5-yl)methanol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
(2-Isopropylthiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: (2-Isopropylthiazol-5-yl)aldehyde or (2-Isopropylthiazol-5-yl)carboxylic acid.
Reduction: (2-Isopropylthiazole).
Substitution: (2-Isopropylthiazol-5-yl)chloride or (2-Isopropylthiazol-5-yl)amine.
作用機序
The mechanism of action of (2-Isopropylthiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The thiazole ring is known to interact with various proteins and enzymes, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 2-Isopropylthiazole-4-carboxylate
- 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride
- 2-Isopropylthiazole-5-carbaldehyde
Uniqueness
(2-Isopropylthiazol-5-yl)methanol is unique due to its specific structure, which includes a hydroxyl group attached to the thiazole ring. This functional group allows for a wide range of chemical modifications and reactions, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .
特性
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKAJPDGXQGBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
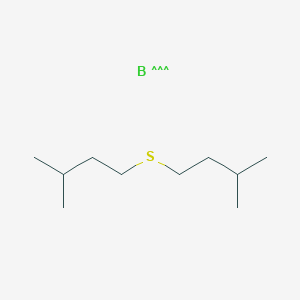
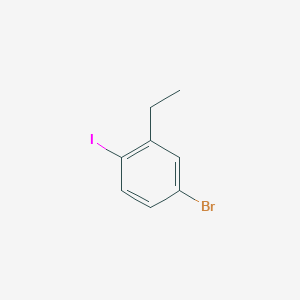
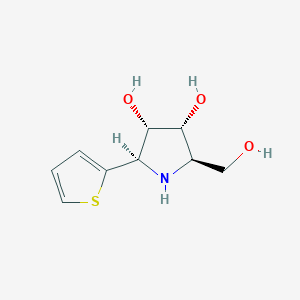
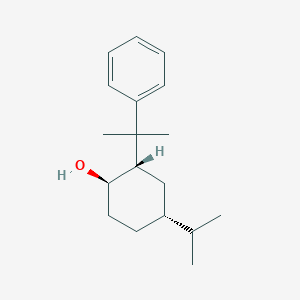

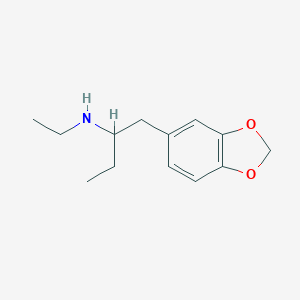
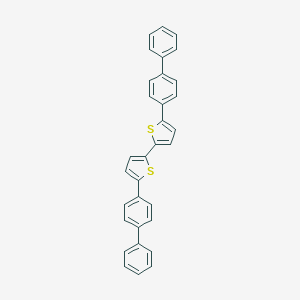
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)

